molecular formula C22H16Cl2N2O4 B11555681 4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

Cat. No.: B11555681
M. Wt: 443.3 g/mol
InChI Key: BMZMICRUHVIQIO-MXAYSNPKSA-N
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Description

  • This compound is a derivative of benzene, featuring both aromatic and carbonyl functionalities.
  • Its systematic name is 4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate .
  • Let’s break down its structure:
    • The central benzene ring contains a phenyl group (C₆H₅).
    • Attached to the phenyl group is a hydrazinylidene moiety (NHN=).
    • The hydrazinylidene group is further connected to an acetyl group (CH₃C(O)-).
    • The entire structure is substituted with chloro and benzoate groups.
  • Preparation Methods

      Synthetic Routes:

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      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding

    Properties

    Molecular Formula

    C22H16Cl2N2O4

    Molecular Weight

    443.3 g/mol

    IUPAC Name

    [4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

    InChI

    InChI=1S/C22H16Cl2N2O4/c23-16-4-3-5-18(12-16)29-14-21(27)26-25-13-15-8-10-17(11-9-15)30-22(28)19-6-1-2-7-20(19)24/h1-13H,14H2,(H,26,27)/b25-13-

    InChI Key

    BMZMICRUHVIQIO-MXAYSNPKSA-N

    Isomeric SMILES

    C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N\NC(=O)COC3=CC(=CC=C3)Cl)Cl

    Canonical SMILES

    C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC(=CC=C3)Cl)Cl

    Origin of Product

    United States

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